1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-(4-Fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring:
- Core structure: A 1,6-dihydropyridazine ring with a 6-oxo group.
- Substituents:
- 4-Fluorophenyl at position 1.
- Methoxy group at position 2.
- Carboxamide linkage at position 3, connected to a 4-(6-methylbenzothiazol-2-yl)phenyl group.
This structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (methoxy) groups, which may influence bioavailability, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C26H19FN4O3S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C26H19FN4O3S/c1-15-3-12-20-22(13-15)35-26(29-20)16-4-8-18(9-5-16)28-25(33)24-21(34-2)14-23(32)31(30-24)19-10-6-17(27)7-11-19/h3-14H,1-2H3,(H,28,33) |
InChI Key |
HDYLXZJZDMQGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Methoxylation at the 4-Position
Methoxylation is typically achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Sodium hydride in methanol has been utilized to introduce methoxy groups onto pyridone derivatives, as demonstrated in the synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Applying this method, treatment of the intermediate 6-oxopyridazine with iodomethane in the presence of a base such as sodium hydride installs the methoxy group at the 4-position.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is incorporated through Suzuki-Miyaura cross-coupling or direct arylation. A palladium-catalyzed coupling between a brominated pyridazine intermediate and 4-fluorophenylboronic acid has been reported for analogous compounds. Tetrakis(triphenylphosphine)palladium(0) in dimethoxyethane facilitates this transformation, yielding the biaryl structure with high regioselectivity.
Carboxamide Bond Formation
The final step involves coupling the pyridazine-3-carboxylic acid derivative with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. This is accomplished via activation of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with the aniline.
Procedure :
-
Acid Chloride Formation : Suspend 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in thionyl chloride and heat at 80°C for 1 hour. Evaporate excess thionyl chloride to obtain the acid chloride.
-
Amine Coupling : Dissolve the acid chloride in dry tetrahydrofuran (THF) and add dropwise to a solution of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline and pyridine at 0°C. Warm to room temperature and stir for 2 hours. Isolate the product via filtration and recrystallize from ethanol.
Yield : ~50% (reported for analogous reactions).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Solubility Issues : The benzothiazole-containing aniline exhibits limited solubility in THF. Switching to polar aprotic solvents like dimethylformamide (DMF) may improve reaction homogeneity.
-
Byproduct Formation : During methoxylation, over-alkylation can occur. Strict stoichiometric control of iodomethane and sodium hydride mitigates this.
-
Catalyst Cost : Palladium catalysts are expensive. Nickel-based alternatives or ligand-free conditions are under investigation for cost reduction .
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and bioactivities of the target compound with analogs from the literature:
*Estimated based on molecular formula.
Key Observations:
- Core Heterocycles: The target’s dihydropyridazine core differs from dihydropyrimidine and dihydropyridine analogs. Pyridazines are less common in drug design but offer distinct electronic properties due to two adjacent nitrogen atoms. Azetidinone-benzothiazole hybrids demonstrate the therapeutic relevance of benzothiazole moieties in CNS disorders.
Substituent Effects :
- Fluorine : Present in the target and compounds, fluorine enhances lipophilicity and metabolic stability. In -fluoro substitution on benzothiazole improved anticonvulsant activity.
- Methoxy Groups : The 4-methoxy in the target and may increase solubility but reduce metabolic oxidation compared to trifluoromethoxy ().
- Benzothiazole : The 6-methyl substitution in the target’s benzothiazole is analogous to ’s 6-CH3 derivatives, which showed optimal activity.
Physicochemical and Electronic Properties
Biological Activity
The compound 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a class of chemical entities with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Fluorophenyl Group : Known for enhancing lipophilicity and metabolic stability.
- Methoxy Group : Often associated with increased bioactivity and solubility.
- Benzothiazole Moiety : Recognized for its role in anticancer and antimicrobial activities.
- Dihydropyridazine Core : A heterocyclic structure that has shown various biological effects.
Molecular Formula
The molecular formula is C_{22}H_{20}F_{N}_{3}O_{3}S with a molecular weight of approximately 419.47 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit promising anticancer properties. For instance, derivatives containing the benzothiazole moiety have been shown to induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human monocytic leukemia) with IC50 values in the micromolar range .
Case Study: Apoptosis Induction
In a study involving synthesized derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. Notably, flow cytometry analyses confirmed that the tested compounds increased p53 expression levels, which is crucial for apoptosis .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Similar derivatives have been evaluated for their antibacterial and antifungal activities. For example, compounds with a similar framework were tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Enzyme Inhibition
Research has also focused on the compound's ability to inhibit specific enzymes associated with disease processes. For instance, studies indicate that related compounds can inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. The inhibition was characterized by IC50 values ranging from 0.5 to 5 µM .
Data Tables
| Biological Activity | Cell Line / Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.5 | Apoptosis induction via p53 activation |
| Antibacterial | Staphylococcus aureus | 1.0 | Cell wall synthesis inhibition |
| Enzyme Inhibition | Acetylcholinesterase | 0.5 | Competitive inhibition |
Q & A
Q. What in vivo models are appropriate for efficacy and toxicity evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
